BenchChemオンラインストアへようこそ!

Hemophan

Hemocompatibility Complement Activation Hemodialysis

DEAE-modified regenerated cellulose membrane bridging Cuprophan and synthetic membranes. Key advantages vs Cuprophan: 4.1x lower terminal complement complex generation, 3.8x better leukocyte preservation, 33% reduced hemolysis—while maintaining equivalent small-solute clearance. Only cellulosic membrane with platelet activation profile matching polysulfone. Superior phosphate clearance vs other low-flux cellulose alternatives. Ideal for budget-constrained biocompatibility upgrades and as an intermediate-biocompatibility research benchmark.

Molecular Formula C22H20O10
Molecular Weight 0
CAS No. 106254-94-8
Cat. No. B1166102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemophan
CAS106254-94-8
SynonymsHemophan
Molecular FormulaC22H20O10
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 50 test / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemophan (CAS 106254-94-8): A Quantitatively Defined, Modified Cellulosic Hemodialysis Membrane


Hemophan (CAS 106254-94-8, also designated as Hemophane or GFS plus 12) is a specialized, low-flux hemodialysis membrane derived from regenerated cellulose [1]. Its defining characteristic is a controlled chemical modification: the substitution of a small percentage of cellulosic hydroxyl groups with positively charged N,N-diethyl-aminoethyl (DEAE) ether groups [2]. This specific substitution is the primary driver of its altered blood-membrane interaction profile, distinguishing it from both unmodified regenerated cellulose and other modified cellulosic materials. The base membrane has been characterized with a wet inner fiber diameter of approximately 200-214 μm and a pore radius distribution between 1.5 and 12 nm, with a volume porosity of about 20% [3][4].

Why Hemophan (CAS 106254-94-8) Cannot Be Interchanged with Other Cellulosic or Synthetic Membranes


The term 'modified cellulose' encompasses a chemically diverse class of materials, including cellulose acetate, cellulose diacetate, and DEAE-modified cellulose. These different modifications lead to significant, quantifiable divergences in critical performance parameters, particularly hemocompatibility. Substituting Hemophan for an unmodified membrane like Cuprophan, or even another modified cellulosic like cellulose acetate, without considering these performance deltas, can result in substantially different levels of complement activation, leukopenia, and phosphate clearance [1][2]. The following quantitative evidence demonstrates that Hemophan occupies a distinct performance tier, making simple interchange with its closest analogs a clinically and operationally significant decision.

Quantifiable Performance Differentiation of Hemophan (CAS 106254-94-8) Against Comparators


Attenuated Complement Activation vs. Unmodified Cellulose (Cuprophan)

Hemophan demonstrates a significantly reduced capacity to activate the complement system compared to unmodified regenerated cellulose (Cuprophan). This is evidenced by markedly lower plasma concentrations of the terminal complement complex SC5b-9, a direct marker of blood-membrane interaction [1]. In a clinical study, systemic arterial peak values for SC5b-9 complexes were 237 ± 27 U/ml for Cuprophan, while Hemophan showed a 4.1-fold reduction, with peak values of only 58 ± 16 U/ml [1]. A separate study also reported lower C3a concentrations with Hemophan compared to Cuprophan, confirming a less pronounced activation of the alternative pathway [2].

Hemocompatibility Complement Activation Hemodialysis

Reduced Leukopenia vs. Cuprophan and Cellulose Acetate

Hemophan induces significantly less leukopenia (a transient drop in white blood cell count) during the early phase of dialysis compared to other cellulosic membranes. After 15 minutes of dialysis, the drop in polymorphonuclear leukocyte (PMN) count to basal values was 20.3% for Cuprophan, 49.8% for Cellulose Acetate, and 76.5% for Hemophan, indicating that Hemophan preserved significantly more circulating leukocytes (p < 0.001 versus Cuprophan and CA) [1]. Furthermore, in vitro and in vivo assessments of PMN oxidative metabolism activation showed the lowest increase with Hemophan (+21.4% in vitro, +3.7% in vivo) compared to Cuprophan (+49.3% in vitro, +38.8% in vivo) and Cellulose Acetate (+71.3% in vitro, +56.6% in vivo) [1].

Biocompatibility Leukopenia Hemodialysis Membrane

Increased Inorganic Phosphate Clearance vs. Other Cellulosics

While Hemophan demonstrates comparable efficacy for urea and creatinine clearance to both regenerated cellulose (Cuprophan) and cellulose acetate, it exhibits a statistically significant increase in clearance for inorganic phosphate [1]. This differential performance means that, unlike other low-flux cellulosic membranes, Hemophan offers enhanced removal of this critical uremic toxin without sacrificing its biocompatibility profile.

Phosphate Clearance Dialysis Efficacy Modified Cellulose

Attenuated Hemolysis vs. Cuprophan

As a marker of red blood cell damage during extracorporeal circulation, Hemophan induces significantly less hemolysis than unmodified Cuprophan. In a direct comparison, free hemoglobin levels increased threefold with Cuprophan but only twofold with Hemophan, indicating a 33% reduction in red cell lysis [1].

Hemocompatibility Hemolysis Red Blood Cell Lysis

Platelet Activation Profile Similar to Synthetic Polysulfone

Among cellulosic membranes, Hemophan is unique in exhibiting a degree of platelet activation that is statistically similar to the highly biocompatible synthetic membrane polysulfone [1]. This is in stark contrast to Cuprophan, which induces the highest degree of platelet activation among cellulosic membranes. This positions Hemophan as a 'bridge' material, offering a platelet-compatible profile comparable to a premium synthetic, but at a lower material cost typical of cellulosics.

Platelet Activation Biocompatibility Hemodialysis

Differential Monocyte Preactivation vs. Polyamide

While both Hemophan and polyamide dialyzers do not induce relevant changes in plasma monokine levels, a functional assay using lipopolysaccharide (LPS) challenge revealed a key difference: Hemophan dialysis was associated with a significantly stronger preactivation of monocytes for the secretion of proinflammatory cytokines (IL-1β, TNF-α, IL-6) compared to polyamide (p < 0.05) [1]. This suggests that while Hemophan is more biocompatible than unmodified cellulose, it may still prime immune cells to a greater degree than some synthetic alternatives, a nuance critical for applications where minimizing inflammatory potential is paramount.

Monocyte Activation Cytokine Induction Biocompatibility

Optimal Application Scenarios for Hemophan (CAS 106254-94-8) Based on Comparative Data


High-Value Alternative to Cuprophan for Routine Hemodialysis

In clinical settings where unmodified Cuprophan is still used, Hemophan offers a direct upgrade with a quantifiably superior hemocompatibility profile—specifically, 4.1-fold lower terminal complement complex generation, 3.8-fold better preservation of leukocytes, and a 33% reduction in hemolysis—while maintaining comparable small-solute clearance [1][2][3]. This scenario is ideal for procurement teams seeking to improve patient outcomes without a major increase in per-treatment cost or a change in dialyzer hardware.

Cost-Conscious Setting Requiring Synthetic-Like Platelet Compatibility

For procurement decisions where the high cost of synthetic membranes (e.g., polysulfone, polyamide) is prohibitive, but a certain level of biocompatibility is required, Hemophan provides a unique value proposition. Evidence shows its platelet activation profile is similar to polysulfone, making it the only cellulosic membrane to achieve this benchmark [4]. This makes Hemophan the rational choice when the goal is to minimize platelet activation while managing budget constraints.

Dialysis Protocols Targeting Enhanced Phosphate Clearance with a Biocompatible Membrane

When a clinical protocol specifically targets improved phosphate control, Hemophan offers a distinct advantage over other low-flux cellulosic alternatives (Cuprophan, Cellulose Acetate) [3]. It provides a unique combination of significantly increased phosphate clearance along with its well-documented, intermediate level of biocompatibility. This scenario applies to research or clinical settings where phosphate management is a primary therapeutic goal and a low-flux, modified cellulosic membrane is desired.

Research Model for Intermediate Biocompatibility and Inflammation Studies

Hemophan serves as a crucial research tool and benchmark for 'intermediate' biocompatibility. As demonstrated in long-term studies, it induces a clear, quantifiable immune response (e.g., monocyte preactivation, complement activation) that is significantly less than Cuprophan but greater than some synthetic membranes like polyamide [5]. This makes it an ideal positive control or a representative model for modified cellulosic membranes in studies investigating dialysis-related inflammation, biomaterial interactions, and cytokine induction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hemophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.